![molecular formula C16H13N3 B2600414 2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile CAS No. 51560-40-8](/img/structure/B2600414.png)
2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .
Synthesis Analysis
Benzimidazoles can be synthesized through several methods. One common method is the reaction of o-phenylenediamine with carboxylic acids .Molecular Structure Analysis
The molecular structure of benzimidazoles is characterized by a fusion of a benzene ring and an imidazole ring . The benzimidazole core is planar, and its structure can be analyzed using techniques such as X-ray crystallography .Chemical Reactions Analysis
Benzimidazole compounds can undergo various chemical reactions. For instance, they can interact with alkylthiols in the presence of hydrochloric acid .Physical And Chemical Properties Analysis
Benzimidazole is a white crystal . Its physical and chemical properties can be analyzed using techniques such as FT-IR, 1H NMR, and mass spectral analysis .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Anup Paul et al. (2015) synthesized a series of benzimidazole-containing compounds and evaluated their interactions with calf thymus DNA, cytotoxic effects against human cancer cell lines, and potential mechanisms for apoptosis pathway through reactive oxygen species (ROS) generation studies. These compounds showed significant inhibitory effects on cancer cell proliferation, highlighting their potential in anticancer drug development Paul et al., 2015.
Antimicrobial and Antioxidant Activities
O. Nagaraja et al. (2020) described the synthesis and biological evaluation of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives. These compounds exhibited good antimicrobial activity and antioxidant properties, as evidenced by DNA cleavage studies and molecular docking Nagaraja et al., 2020.
Anticancer Agents
V. K. A. Kalalbandi and J. Seetharamappa (2015) investigated a series of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles for their ability to inhibit the growth of cancer cell lines. The study highlighted the structural parameters and in vitro interactions of these compounds with human serum albumin (HSA), suggesting their potential as anticancer agents Kalalbandi & Seetharamappa, 2015.
Organic Light-Emitting Diodes (OLEDs)
C. Ko et al. (2001) prepared a series of 2-(stilben-4-yl)benzoxazole derivatives and utilized them as dopants in the fabrication of OLEDs. This study implies the role of benzimidazole derivatives in the development of advanced materials for light-emitting devices Ko et al., 2001.
EGFR Inhibitors for Anticancer Therapy
S. Chhajed et al. (2016) designed and synthesized EGFR antagonists based on the benzimidazole framework to evaluate their anticancer activity. The compounds demonstrated promising cytotoxic activities against colorectal cancer and non-small cell lung cancer cell lines, underscoring the therapeutic potential of benzimidazole derivatives in cancer treatment Chhajed et al., 2016.
Mechanism of Action
Benzimidazole derivatives exert their effects mainly by interacting with various receptors and enzymes. For instance, they can interact with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-phenylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-11-13(10-12-6-2-1-3-7-12)16-18-14-8-4-5-9-15(14)19-16/h1-9,13H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYXCUBJICPFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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